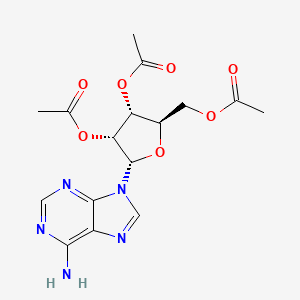

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine

Descripción general

Descripción

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine: is a synthetic nucleoside analog It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine typically involves the following steps:

Glycosylation Reaction: The starting material, a purine base, undergoes a glycosylation reaction with a protected ribose derivative. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.

Acetylation: The hydroxyl groups of the ribose moiety are acetylated using acetic anhydride in the presence of a base like pyridine. This step ensures the protection of the hydroxyl groups during subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.

Purification: Using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the purine ring or the ribose moiety, potentially altering the biological activity of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution can introduce alkyl or acyl groups to the purine ring.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is used as a precursor for the synthesis of other nucleoside analogs. It serves as a model compound for studying glycosylation reactions and nucleoside chemistry.

Biology

In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It helps in understanding how nucleosides are incorporated into nucleic acids and their role in cellular processes.

Medicine

In medicine, this compound has potential applications as an antiviral and anticancer agent. It is investigated for its ability to inhibit viral replication and induce apoptosis in cancer cells.

Industry

In the pharmaceutical industry, this compound is used in the development of nucleoside-based drugs. It serves as a key intermediate in the synthesis of therapeutic agents targeting viral infections and cancer.

Mecanismo De Acción

The mechanism of action of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine involves its incorporation into nucleic acids. Once inside the cell, the compound is deacetylated to form the active nucleoside. This active form can be incorporated into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or induce apoptosis in cancer cells.

Molecular Targets and Pathways

Viral Polymerases: The compound targets viral polymerases, inhibiting the replication of viral genomes.

DNA and RNA Synthesis: By incorporating into DNA or RNA, it disrupts the synthesis and function of nucleic acids, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is unique due to its specific structure, which allows for efficient incorporation into nucleic acids. Its acetylated ribose moiety provides stability and enhances its cellular uptake compared to other nucleoside analogs.

Actividad Biológica

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is a synthetic purine nucleoside derivative characterized by a ribofuranosyl moiety. Its molecular formula is C₁₆H₁₉N₅O₇, and it has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 393.35 g/mol

- CAS Number : 953089-09-3

- Structure : The compound features a purine base linked to a triacetylated ribofuranose sugar.

Biological Activity Overview

Research on purine nucleosides has indicated various biological activities, including:

- Antiviral Effects : Many purine derivatives exhibit antiviral properties against a range of viruses.

- Antiproliferative Activity : Several studies have shown that modifications in the purine structure can lead to significant inhibition of tumor cell proliferation.

Case Study: Antiviral Evaluation

A study investigating various nucleoside analogs showed that certain modifications led to enhanced antiviral activity. For example, compounds with C6 substitutions on the purine ring exhibited varying degrees of effectiveness against HSV and CMV. Although direct data on the specific compound is scarce, its structural similarities suggest potential for similar activity.

Antiproliferative Activity

The antiproliferative effects of purine nucleosides are well-documented. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines.

Table 1: Summary of Antiproliferative Activities of Purine Nucleosides

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Inhibition of DNA synthesis |

| C6-substituted analogs | MDA-MB-231 | 0.5 - 1.0 | Apoptosis induction |

| 7-deazaadenosine analogs | L1210 | <0.1 | Cell cycle arrest |

Note: TBD = To Be Determined based on future research.

The mechanisms by which purine nucleosides exert their biological effects typically involve:

- Inhibition of Nucleotide Synthesis : Compounds may interfere with the synthesis pathways of nucleotides essential for DNA and RNA replication.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.

- Adenosine Receptor Modulation : Some purine analogs act as agonists or antagonists at adenosine receptors, influencing various physiological processes.

Propiedades

IUPAC Name |

[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-VSBTWAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654637 | |

| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953089-09-3 | |

| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.